molecular formula C8H5IN2O2 B3089160 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190310-73-6

3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B3089160
CAS No.: 1190310-73-6
M. Wt: 288.04 g/mol
InChI Key: JLODAQGNZNIDCG-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is an organic compound belonging to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 3rd position and a carboxylic acid group at the 7th position of the pyrrolo[3,2-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, while oxidation with potassium permanganate could lead to the formation of a pyridine N-oxide derivative.

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
  • 5-Bromo-7-azaindole
  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid

Uniqueness

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLODAQGNZNIDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227677
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-73-6
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 2
3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
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3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
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3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
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Reactant of Route 6
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